molecular formula C12H15NO4 B1315238 Ethanone, 1-(4-butoxy-3-nitrophenyl)- CAS No. 61564-84-9

Ethanone, 1-(4-butoxy-3-nitrophenyl)-

Cat. No. B1315238
CAS RN: 61564-84-9
M. Wt: 237.25 g/mol
InChI Key: YSTXHFCXZQNAKY-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-butoxy-3-nitrophenyl)- is a chemical compound with the molecular formula C12H15NO4 . It contains a total of 32 bonds, including 17 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), 1 nitro group (aromatic), and 1 ether (aromatic) .


Molecular Structure Analysis

The molecule consists of 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms, making a total of 32 atoms . The structure includes a six-membered aromatic ring attached to a ketone group and a nitro group, and an ether linkage to a butoxy group .


Physical And Chemical Properties Analysis

The molecular weight of Ethanone, 1-(4-butoxy-3-nitrophenyl)- is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Phase Equilibrium Studies

One study focused on the solid-liquid phase equilibrium of nitrophenyl ethanone derivatives, which are closely related to "Ethanone, 1-(4-butoxy-3-nitrophenyl)-". The research investigated their solubility and phase behavior in different solvents, which is crucial for the separation and purification processes in chemical synthesis. The findings contribute to a better understanding of the material's properties and can aid in optimizing manufacturing processes (Rongrong Li et al., 2019).

Synthesis of Aminobenzo[b]thiophenes

Another application involves the synthesis of aminobenzo[b]thiophenes, a class of compounds with significant pharmaceutical potential. Through the reaction of chloro-nitrophenyl ethanone derivatives, efficient one-pot synthesis methods for 3-aminobenzo[b]thiophenes have been developed. This showcases the compound's role as a precursor in the synthesis of complex structures with potential pharmacological activities (D. A. Androsov et al., 2010).

Antibacterial Thiosemicarbazones

Ethanone derivatives have also been utilized in synthesizing thiosemicarbazones with antibacterial properties. A study demonstrated the preparation of compounds with activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of Ethanone derivatives in developing new antibacterial agents (A. Parekh & K. Desai, 2006).

Charge Density Analysis

Research on the charge density and hydrogen bonding motif of nitrophenyl ethanone compounds provides insights into their electronic structure and intermolecular interactions. Such studies are fundamental for understanding the reactivity and binding properties of these compounds, which is crucial for their application in catalysis and material science (D. Hibbs et al., 2003).

Ultrasound-Assisted Synthesis

The preparation of nitro aromatic ethers, including derivatives of Ethanone, using ultrasound-assisted phase-transfer catalysis, represents an innovative approach to chemical synthesis. This method offers advantages in terms of reaction speed and efficiency, demonstrating the versatility of Ethanone derivatives in modern synthetic methodologies (K. Harikumar & V. Rajendran, 2014).

properties

IUPAC Name

1-(4-butoxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-4-7-17-12-6-5-10(9(2)14)8-11(12)13(15)16/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTXHFCXZQNAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486775
Record name Ethanone, 1-(4-butoxy-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(4-butoxy-3-nitrophenyl)-

CAS RN

61564-84-9
Record name Ethanone, 1-(4-butoxy-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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